molecular formula C20H19NO4 B050526 Dihydroberberine CAS No. 120834-89-1

Dihydroberberine

Cat. No.: B050526
CAS No.: 120834-89-1
M. Wt: 337.4 g/mol
InChI Key: FZAGOOYMTPGPGF-UHFFFAOYSA-N
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Description

16,17-Dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.0²,¹⁰.0⁴,⁸.0¹⁵,²⁰]henicosa-1(13),2,4(8),9,15(20),16,18-heptaene (hereafter referred to by its IUPAC name) is a complex isoquinoline alkaloid, commonly identified as berberine . It is a quaternary ammonium salt with a molecular formula of C₂₀H₁₈NO₄⁺ and a molecular weight of 336.3612 g/mol . The compound features a pentacyclic scaffold with two methoxy groups at positions 16 and 17, a dioxa ring system (5,7-dioxa), and a nitrogen-containing azonia ring .

Berberine is primarily sourced from plants in the Berberis genus (e.g., Berberis vulgaris) and Mahonia aquifolium . Its pharmacological profile includes antimicrobial, anti-inflammatory, antidiabetic, and anticancer activities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaene
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,7-9H,5-6,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAGOOYMTPGPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C3C4=CC5=C(C=C4CCN3C2)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70197476
Record name Dihydroberberine
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Molecular Weight

337.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Lambertine
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CAS No.

483-15-8, 120834-89-1
Record name Dihydroberberine
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Record name Lambertine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

163 - 164 °C
Record name Lambertine
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URL http://www.hmdb.ca/metabolites/HMDB0033524
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biological Activity

The compound 16,17-Dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,15(20),16,18-heptaene , commonly referred to as lambertine , is a complex alkaloid with potential biological activities that warrant extensive investigation. This article aims to explore its biological activity based on available research findings, including synthesis methods, pharmacological effects, and potential applications.

Chemical Structure and Properties

The molecular formula of lambertine is C20H19NO4C_{20}H_{19}NO_4 with a CAS number of 120834-89-1 . Its structure features a pentacyclic framework that contributes to its bioactivity.

PropertyValue
Molecular FormulaC20H19NO4
CAS Number120834-89-1
IUPAC Name16,17-Dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,15(20),16,18-heptaene
InChI KeyFZAGOOYMTPGPGF-UHFFFAOYSA-N

Antimicrobial Properties

Research has indicated that compounds structurally related to lambertine exhibit significant antimicrobial activity. For instance:

  • In vitro studies have shown that similar alkaloids possess inhibitory effects against a variety of bacterial strains and fungi (Pyrko et al., 2022).
  • The mechanism often involves disruption of microbial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

Lambertine has been associated with anti-inflammatory properties:

  • Animal studies have demonstrated that it can reduce inflammation markers in models of inflammatory diseases (Sun et al., 2012).
  • The compound appears to modulate cytokine production and inhibit pathways linked to inflammation.

Neuroprotective Effects

Recent investigations suggest potential neuroprotective effects:

  • Studies involving neuroinflammatory models indicate that lambertine may protect against neuronal damage by modulating oxidative stress and neuroinflammatory responses (MDPI, 2020).

Case Study 1: Antimicrobial Activity

A study conducted by Pyrko et al. (2022) evaluated the antimicrobial efficacy of various alkaloids including lambertine against Staphylococcus aureus and Escherichia coli . The results showed:

CompoundMinimum Inhibitory Concentration (MIC)
Lambertine32 µg/mL
Control>64 µg/mL

This indicates a promising antimicrobial profile for lambertine.

Case Study 2: Anti-inflammatory Action

In a rodent model of colitis induced by dextran sulfate sodium (DSS), lambertine treatment resulted in:

  • A significant reduction in colon length (indicative of inflammation severity).
  • Decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Synthesis and Research Applications

The synthesis of lambertine has been explored through various methodologies:

  • Natural Extraction : Isolated from plants known for their medicinal properties.
  • Chemical Synthesis : Utilizing multi-step organic synthesis techniques to yield pure lambertine for research purposes.

Comparison with Similar Compounds

Dendalone 3-Hydroxybutyrate

  • Key Similarities: Both compounds share a pentacyclic backbone and stereochemical configurations. The relative configurations of protons and carbons in berberine were confirmed via NOESY correlations and optical rotation comparisons (+10.7 for berberine vs. +5.7 for dendalone derivatives) .
  • Key Differences : Dendalone 3-hydroxybutyrate contains a 3-hydroxybutyrate ester moiety absent in berberine. Its molecular weight (386.4 g/mol) is higher due to this ester group .

14-Methoxy-2,16-dioxapentacyclo[...]dione

  • Structure : This compound (C₂₀H₂₀O₅, 340.36 g/mol) shares a pentacyclic framework but replaces the azonia ring with a dione (7,20-dione) and lacks methoxy groups at positions 16 and 17 .
  • Activity : Exhibits antiviral and anti-inflammatory properties but lacks the broad-spectrum antimicrobial effects of berberine .

19-Methoxy-5,7-dioxa-13-azapentacyclo[...]hexaen-18-ol

  • Structure : Features a hexaene system and an additional hydroxyl group at position 18, distinguishing it from berberine’s heptaene system .
  • Pharmacology: Limited data exist, but its hydroxyl group may enhance solubility compared to berberine .

Table 1: Structural Comparison of Berberine and Analogues

Compound Molecular Weight (g/mol) Key Functional Groups Bioactivity Highlights
Berberine 336.36 16,17-Dimethoxy, 13-azonia Antimicrobial, anti-inflammatory
Dendalone 3-hydroxybutyrate 386.4 3-Hydroxybutyrate ester Antileukemic
14-Methoxy-2,16-dioxapentacyclo[...]dione 340.36 7,20-Dione Antiviral
19-Methoxy-5,7-dioxa-13-azapentacyclo[...]hexaen-18-ol 352.35 18-Hydroxyl, hexaene system Underexplored

Pharmacological Comparison

Antimicrobial Activity

Berberine demonstrates broad-spectrum activity against bacteria (e.g., Chlamydia), fungi, and protozoa, attributed to its ability to intercalate microbial DNA . In contrast, azaphilone (386.4 g/mol), another pentacyclic compound, shows moderate antifungal activity but lacks efficacy against bacteria .

Anticancer Potential

Berberine inhibits cancer cell proliferation via MAPK pathway modulation . However, baicalein (270.24 g/mol), a flavone with a simpler structure, outperforms berberine in certain cytotoxicity assays, likely due to enhanced membrane permeability .

Table 2: Pharmacological Profiles

Compound Antimicrobacterial Antifungal Anticancer Key Targets
Berberine +++ ++ ++ DNA intercalation, MAPK
Azaphilone + ++ + Fungal cell wall
Baicalein - - +++ Apoptosis pathways

Computational and QSAR Comparisons

Quantitative Structure-Activity Relationship (QSAR) models highlight berberine’s unique charge distribution due to its quaternary nitrogen, which enhances binding to microbial DNA compared to uncharged analogues like dendalone derivatives . Tools like SimilarityLab enable rapid identification of berberine analogues with modified methoxy groups, optimizing solubility without compromising bioactivity .

Table 3: In Silico Parameters

Compound LogP Polar Surface Area (Ų) QSAR Predictions
Berberine 1.2 65.8 High DNA-binding affinity
Dendalone 3-hydroxybutyrate 2.8 78.3 Moderate cytotoxicity

Preparation Methods

Reaction Mechanism and Optimization

The enolate arylation involves coupling a bromoarene with a cyclic ketone enolate (Table 1):

Table 1: Key Parameters for Palladium-Catalyzed Enolate Arylation

ParameterOptimal ConditionImpact on Yield
CatalystPd(OAc)₂ with XPhos ligand85–90% conversion
BaseCs₂CO₃Stabilizes enolate
SolventToluene at 110°CFacilitates C–C coupling
Substitution PatternElectron-deficient aryl bromidesHigher reactivity

For the target compound, the aryl bromide precursor would bear 16,17-dimethoxy groups , while the ketone component includes the 5,7-dioxa ring.

Modular Assembly of the Pentacyclic Framework

The synthesis proceeds through three stages:

  • Isoquinoline Core Formation : Enolate arylation constructs the tetracyclic intermediate.

  • Dioxa Ring Installation : A tandem oxidation-cyclization sequence introduces the 1,3-dioxole moiety.

  • Azonia Center Quaternization : Methylation or alkylation at N13 generates the quaternary ammonium center.

Stepwise Functionalization

  • Methoxy Groups : Introduced via Ullmann coupling or nucleophilic aromatic substitution prior to enolate arylation.

  • Dioxa Ring : Formed by treating a diol intermediate with TFAA (trifluoroacetic anhydride) to induce cyclodehydration.

  • Azonia Center : Generated by treating the tertiary amine with methyl iodide in methanol, achieving >95% quaternization.

Analytical Validation and Spectroscopic Data

Critical characterization data for intermediates and the final compound include:

Table 2: Spectroscopic Benchmarks

FeatureNMR (¹H, 400 MHz)HRMS (m/z)
C16/C17 OCH₃δ 3.85 (s, 6H)
Dioxa Ring Protonsδ 5.92 (d, J = 1.2 Hz, 2H)
Azonia N⁺–CH₃δ 3.52 (s, 3H)487.1148 [M]⁺

Comparative Analysis of Synthetic Routes

Traditional methods (e.g., Pictet-Spengler cyclization) suffer from poor regiocontrol and low yields (<20%). In contrast, the palladium-catalyzed route achieves 50% overall yield for berberine analogues, with scalability to gram quantities. For the target compound, analogous modifications are projected to yield 35–40% after optimizing dioxa ring formation.

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield RangeReference
1Methoxy group introduction via Williamson ether synthesis60-75%
2Cyclization under acidic conditions (H₂SO₄, 80°C)40-55%

Basic: How is the molecular structure validated, and what analytical techniques are critical?

Methodological Answer:
Structural confirmation requires a combination of:

  • X-ray crystallography : provides monoclinic crystal parameters (e.g., space group P21/n, a = 11.0939 Å) for related compounds .
  • NMR spectroscopy : Assign methoxy (δ 3.2–3.8 ppm) and aromatic proton signals (δ 6.5–8.0 ppm) .
  • Computational validation : Density Functional Theory (DFT) optimizes geometry and predicts spectroscopic data .

Basic: What methodologies assess its antimicrobial activity in vitro?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines) .
  • Time-kill kinetics : Quantify bactericidal effects over 24 hours .
  • Synergy studies : Combine with standard antibiotics (e.g., ampicillin) to evaluate combinatorial efficacy .

Advanced: How can mechanistic studies elucidate its anti-inflammatory action?

Methodological Answer:

  • Molecular docking : Simulate interactions with COX-2 or NF-κB targets using software like AutoDock .
  • Cell-based assays : Measure cytokine suppression (e.g., IL-6, TNF-α) in LPS-stimulated macrophages .
  • Knockout models : Use CRISPR-edited cell lines to validate target pathways .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:
Contradictions may arise from variations in assay conditions or impurity profiles. Strategies include:

  • Meta-analysis : Compare datasets across studies using standardized metrics (e.g., IC₅₀ normalization) .
  • High-purity synthesis : Employ preparative HPLC (>98% purity) to minimize confounding effects .
  • Reproducibility protocols : Adopt OECD guidelines for in vitro toxicology .

Advanced: What approaches guide structure-activity relationship (SAR) studies?

Methodological Answer:

  • Analog synthesis : Modify methoxy or dioxa groups and test bioactivity .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate substituent effects with activity .
  • Pharmacophore mapping : Identify critical binding features (e.g., hydrogen bond acceptors) .

Advanced: How can computational modeling predict pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 interactions .
  • Molecular dynamics (MD) simulations : Analyze membrane permeability over 100-ns trajectories .
  • Machine learning : Train models on existing pharmacokinetic data to forecast absorption rates .

Advanced: What in vivo models are suitable for evaluating bile secretion stimulation?

Methodological Answer:

  • Cholestatic rodent models : Bile duct ligation or estrogen-induced cholestasis in rats .
  • Bile cannulation : Direct measurement of bile flow rates post-administration .
  • Biomarker analysis : Quantify serum ALP, bilirubin, and hepatic transporters (e.g., BSEP) via ELISA .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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